N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide
Overview
Description
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide, also known as N-ethyl-N-methyl-2-methoxy-4-amino-5-methylsulfonylbenzamide (EMAMMSB), is a synthetic compound used in a wide range of scientific research applications. EMAMMSB is a highly versatile compound that has been used in a variety of biochemical and physiological studies. It is a white, solid crystalline material that has a melting point of approximately 140°C. It is soluble in water and various organic solvents, making it an ideal compound for laboratory experiments.
Scientific Research Applications
Metabolism and Pharmacokinetics
- Study: Metabolism of Sulpiride: Determination of the Chemical Structure of its Metabolites in Rat, Dog, and Man.
- Findings: This study focuses on the metabolism and pharmacokinetics of Sulpiride in rats, dogs, and humans. It involves separation, quantification, and determination of the chemical structure of Sulpiride metabolites, using techniques like multicolumn HPLC and mass spectrometry (Sugnaux & Benakis, 1978).
Chemistry and Behavioral Pharmacology
- Study: Potential Neuroleptic Agents: Chemistry, Behavioral Pharmacology, and Inhibition of [3H]spiperone Binding.
- Findings: This research involves synthesizing and testing a series of Sulpiride derivatives for their antidopamine activity. The study indicates the potency and low toxicity of these compounds, with specific interest in their therapeutic applications in schizophrenia (de Paulis et al., 1986).
Effect on Adenohypophysis in Rats
- Study: Effect of Sulpiride on the Adenohypophysis of Castrated Male Rats.
- Findings: Investigating the effect of Sulpiride on prolactin and gonadotroph secretions in castrated male rats, this study reveals significant cytological changes due to the drug's use (Perez & Lawzewitsch, 1984).
Toxicity Studies
- Study: Acute Intravenous Injection Toxicity Study of IBZM and BZM in Rats.
- Findings: This study examines the acute toxicity of Sulpiride derivatives in rats, focusing on their impact on body weight and general health over a 14-day period (Yang et al., 2008).
Radioactive Tracing
- Study: Development of [11C]L-159,884: A Radiolabelled, Nonpeptide Angiotensin II Antagonist Useful for Angiotensin II, AT1 Receptor Imaging.
- Findings: This study discusses the preparation of potent and selective ligands for the AT1 receptor, involving Sulpiride derivatives. It's significant for applications in nuclear medicine and receptor imaging (Hamill et al., 1996).
Synthesis and Radiolabelling
- Study: Synthesis and Fluoro-Radiolabelling of Dopamine D2 Receptor Imaging Agent ~(18)F-FSABZM.
- Findings: This research details the synthesis and fluorine radiolabelling of Sulpiride derivatives for imaging dopamine D2 receptors, significant in the field of nuclear medicine (Zhu Jianhua, 2006).
properties
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methylsulfonylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-19-7-5-6-11(19)10-18-16(20)12-8-15(24(3,21)22)13(17)9-14(12)23-2/h8-9,11H,4-7,10,17H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQIUFIQZCNHHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992283 | |
Record name | 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonyl)-2-methoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide | |
CAS RN |
71676-00-1 | |
Record name | Benzamide, 4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071676001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonyl)-2-methoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-N-{[(2RS)-1-ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-(methylsulfonyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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